molecular formula C38H72N2O12.2H2O B000652 Azithromycin dihydrate CAS No. 117772-70-0

Azithromycin dihydrate

Cat. No. B000652
M. Wt: 785 g/mol
InChI Key: SRMPHJKQVUDLQE-KUJJYQHYSA-N
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Description

Azithromycin dihydrate is a synthetic macrolide antibiotic structurally related to erythromycin. It exhibits a broad spectrum of antimicrobial activity and has been effective against a variety of bacterial and mycobacterial infections. Azithromycin dihydrate has also shown activity against several viruses in vitro, making it a subject of interest for its anti-viral and anti-inflammatory properties as well (Oliver & Hinks, 2020; Peters, Friedel, & McTavish, 1992).

Synthesis Analysis

While specific details on the synthesis of azithromycin dihydrate are not provided in the reviewed literature, azithromycin itself is known to be derived from erythromycin A by adding a methyl-substituted nitrogen atom into the lactone ring of erythromycin A. This modification is responsible for the unique properties of azithromycin, including its improved acid stability and spectrum of activity (Peters, Friedel, & McTavish, 1992).

Molecular Structure Analysis

Azithromycin's molecular structure is characterized by a 15-membered ring macrolide antibiotic. The addition of a nitrogen atom in the lactone ring distinguishes it from other macrolide antibiotics. This structural modification enhances its stability in acidic environments, making it more effective orally. The molecular structure contributes to its broad spectrum of activity and its ability to concentrate within cells, leading to high tissue concentrations that exceed serum levels (Peters, Friedel, & McTavish, 1992).

Chemical Reactions and Properties

Azithromycin is marginally less active than erythromycin against Gram-positive organisms but shows superior activity against many Gram-negative pathogens. It is unaffected by beta-lactamase production. Azithromycin’s mechanism of action involves binding to the 50S ribosomal subunit of susceptible microorganisms, inhibiting RNA-dependent protein synthesis (Peters, Friedel, & McTavish, 1992).

Physical Properties Analysis

Azithromycin dihydrate is more stable in acidic conditions than other macrolides, which is a key physical property contributing to its oral effectiveness. The compound's physical stability allows for better absorption and bioavailability when administered orally, an advantage in treating infections outside of hospital settings (Peters, Friedel, & McTavish, 1992).

Chemical Properties Analysis

The chemical properties of azithromycin that contribute to its antimicrobial activity include its ability to penetrate and accumulate within tissues and cells at higher concentrations than in the bloodstream. This property is crucial for its effectiveness against intracellular pathogens and contributes to its broad spectrum of activity. Azithromycin’s chemical properties also enable it to exert anti-inflammatory effects, which have been explored for various non-infectious conditions (Peters, Friedel, & McTavish, 1992).

References

Scientific Research Applications

  • Ophthalmic Disease Treatment : It's used in the treatment of Trachoma ophthalmic disease. The development of once-a-day ocular inserts of Azithromycin Dihydrate improves patient compliance and reduces dosing frequency (Deshmukh, Gothoskar, & Rathore, 2016).

  • Improvement of Oral Bioavailability : Amorphous Azithromycin improves solubility and intestinal permeability, potentially increasing its oral bioavailability (Aucamp, Odendaal, Liebenberg, & Hamman, 2015).

  • Nanoparticle Applications : Stearic acid nanoparticles of Azithromycin dihydrate prepared by high shear homogenization can improve dissolution and oral bioavailability of the drug (Bhattacharyya & Reddy, 2019).

  • Pediatric Medicine : Sustained release microspheres of Azithromycin dihydrate using chitosan as a carrier polymer can overcome drug resistance and dosing noncompliance in pediatric patients (Acharya & Bhandari, 2012).

  • Physicochemical Characterization and Drug Delivery : Azithromycin-Eudragit RS100 nanofibers and nanobeads can be formulated for improved physicochemical characteristics and prolonged drug delivery into infected tissues and organs (Payab et al., 2014).

  • Infection Treatment and Immune Modulation : It is effective in treating a wide range of infections and has immune-modulating/anti-inflammatory effects (Hirsch, Deng, & Laohachai, 2012).

  • Antiviral Activity : Azithromycin suppresses Zika virus infection in vitro by targeting a late stage in the viral life cycle and upregulating host type I and III interferons (Li et al., 2019).

  • Potential Treatment for SARS-CoV-2 : It's being investigated as a potential candidate treatment for SARS-CoV-2 due to its anti-viral and anti-inflammatory properties (Oliver & Hinks, 2020).

  • Respiratory Disease Management : It decreases the frequency of exacerbations in non-cystic fibrosis bronchiectasis patients (Wong et al., 2012).

  • Antimalarial Activity : In combination with artemisinin derivatives or quinine, Azithromycin shows additive to synergistic interactions and has substantial antimalarial activity on its own (Noedl et al., 2006).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Azithromycin should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria in order to prevent the development antimicrobial resistance and maintain the efficacy of azithromycin .

properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMPHJKQVUDLQE-KUJJYQHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922539
Record name Azithromycin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azithromycin Dihydrate

CAS RN

117772-70-0
Record name Azithromycin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117772700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FD1131I7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
870
Citations
S Timoumi, D Mangin, R Peczalski, F Zagrouba… - Arabian Journal of …, 2014 - Elsevier
The aim of this paper was to describe the temperature effect on the stability and the thermophysical properties of azithromycin (AZ). First, the density, the heat capacity and the solubility …
Number of citations: 39 www.sciencedirect.com
J Montejo-Bernardo, S García-Granda… - Arkivoc, 2005 - pdfs.semanticscholar.org
… 2–4: Each group comprises seventeen samples, mixtures respectively of the amorphous samples le06, le07 and le08 with different percentages of crystalline Azithromycin dihydrate. …
Number of citations: 12 pdfs.semanticscholar.org
V Shah, H Raj - International Journal of Pharmaceutical Sciences And …, 2012 - Citeseer
… Azithromycin dihydrate … Azithromycin dihydrate. The method was validated for linearity, accuracy and precision as per ICH guidelines. The zero crossing point for Azithromycin dihydrate …
Number of citations: 30 citeseerx.ist.psu.edu
SC Arora, PK Sharma, R Irchhaiya… - Journal of Advanced …, 2010 - ncbi.nlm.nih.gov
… Azithromycin Dihydrate (Poorly water soluble drug), when … dissolution rate of Azithromycin Dihydrate by the preparation of … solid dispersions of Azithromycin Dihydrate were prepared by …
Number of citations: 29 www.ncbi.nlm.nih.gov
JM Montejo-Bernardo, S Garcia-Granda… - Zeitschrift für …, 2005 - degruyter.com
… Both profiles correspond to azithromycin dihydrate form, and their indexation gives the cell parameters of this pseudopolymorph. As in a previous paper [10] it was stated that all …
Number of citations: 13 www.degruyter.com
AHH Bakheit, BMH Al-Hadiya, AA Abd-Elgalil - Profiles of drug substances …, 2014 - Elsevier
… The ultraviolet spectrum of azithromycin dihydrate in methanol and mobile phase (methanol: acetonitrile: phosphate buffer pH 6.7: tetrahydrofuran, 15:25:60:2.5, v/v) shown in Figure 1.7…
Number of citations: 113 www.sciencedirect.com
S Wu, H Shen, K Li, B Yu, S Xu, M Chen… - Industrial & …, 2016 - ACS Publications
… the agglomeration mechanism of azithromycin dihydrate in mixed water and acetone systems and improve the powder properties of azithromycin dihydrate. The solubilities and …
Number of citations: 16 pubs.acs.org
B Elitok, ÖM Elitok, H Pulat - Journal of veterinary internal …, 2005 - Wiley Online Library
The objective of this study was to evaluate the therapeutic efficacy of azithromycin treatment of cryptosporidiosis in naturally infected calves under field conditions. Fifty Holstein calves …
Number of citations: 45 onlinelibrary.wiley.com
S Bhattacharyya, P Reddy - Turkish Journal of Pharmaceutical …, 2019 - ncbi.nlm.nih.gov
… Azithromycin dihydrate is a macrolide antibiotic used for the treatment of several types of … In the present work solid lipid nanoparticles of azithromycin dihydrate were formulated, …
Number of citations: 21 www.ncbi.nlm.nih.gov
V Kumar, SK Singh, M Gulati… - Current …, 2013 - ingentaconnect.com
… Abstract: Azithromycin dihydrate is a semi-synthetic macrolide antibiotic drug, effective … The validated method was successfully applied for dissolution studies of azithromycin dihydrate …
Number of citations: 9 www.ingentaconnect.com

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